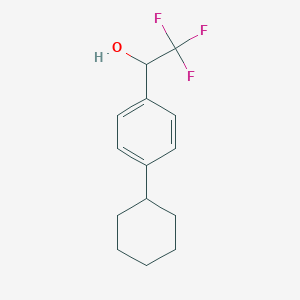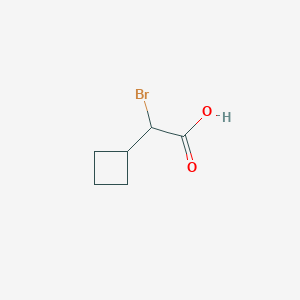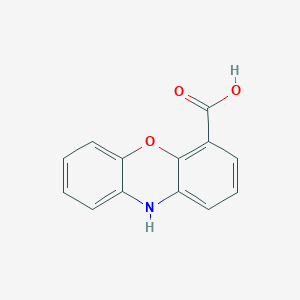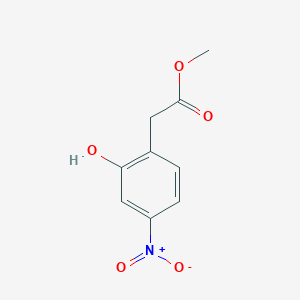
Antibacterial agent 33
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibacterial agent 33 is a synthetic compound known for its potent antibacterial properties. It is designed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound has garnered significant attention in the scientific community due to its unique mechanism of action and broad-spectrum efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 33 typically involves a multi-step process. The initial step often includes the formation of a core structure through a condensation reaction between a primary amine and a carbonyl compound. Subsequent steps may involve cyclization, functional group modifications, and purification processes. Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various organic solvents.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled. The final product is typically purified using crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Antibacterial agent 33 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated compounds, nucleophiles like ammonia or amines, solvents like ethanol or acetone.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Antibacterial agent 33 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in microbiological studies to understand bacterial resistance mechanisms and evaluate the efficacy of new antibacterial agents.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by multi-drug resistant bacteria.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces.
Wirkmechanismus
Antibacterial agent 33 can be compared with other similar compounds such as penicillin, cephalosporin, and vancomycin. While all these compounds target bacterial cell wall synthesis, this compound is unique due to its ability to overcome resistance mechanisms that affect other antibiotics. For instance, it remains effective against bacteria that produce beta-lactamase enzymes, which degrade penicillin and cephalosporin.
Vergleich Mit ähnlichen Verbindungen
- Penicillin
- Cephalosporin
- Vancomycin
- Daptomycin
Eigenschaften
Molekularformel |
C12H17N5O6S |
|---|---|
Molekulargewicht |
359.36 g/mol |
IUPAC-Name |
[(2S,5R)-7-oxo-2-[5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazol-2-yl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C12H17N5O6S/c18-12-16-6-7(17(12)23-24(19,20)21)3-4-9(16)11-15-14-10(22-11)8-2-1-5-13-8/h7-9,13H,1-6H2,(H,19,20,21)/t7-,8+,9+/m1/s1 |
InChI-Schlüssel |
KHYMPNFZHMCNDP-VGMNWLOBSA-N |
Isomerische SMILES |
C1C[C@H](NC1)C2=NN=C(O2)[C@@H]3CC[C@@H]4CN3C(=O)N4OS(=O)(=O)O |
Kanonische SMILES |
C1CC(NC1)C2=NN=C(O2)C3CCC4CN3C(=O)N4OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Oxaspiro[2.5]oct-6-en-8-one](/img/structure/B13906367.png)
![2-Chloro-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone](/img/structure/B13906373.png)






![6-Azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B13906424.png)


